4-Chloro-6-(trifluoromethyl)picolinic acid
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Overview
Description
4-Chloro-6-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the picolinic acid ring
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(trifluoromethyl)picolinic acid, a derivative of picolinic acid, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants by regulating the auxin hormone signaling pathway .
Mode of Action
This compound interacts with its target, AFB5, by docking onto the receptor . This interaction changes the structure of AFB5, disrupting its normal function . The compound’s mode of action is similar to that of synthetic auxin herbicides, which mimic the plant hormone auxin, leading to uncontrolled growth and eventually plant death .
Biochemical Pathways
The compound affects the auxin hormone signaling pathway, a key biochemical pathway in plants . By interacting with the AFB5 receptor, it disrupts the normal functioning of this pathway, leading to changes in plant growth and development .
Result of Action
The result of the compound’s action is the inhibition of normal plant growth. In tests, it demonstrated potent herbicidal activity, with an IC50 value significantly lower than that of commercial herbicides . This indicates that the compound is highly effective at low concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)picolinic acid typically involves the introduction of the chlorine and trifluoromethyl groups onto the picolinic acid ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the chlorine atom at the 4th position.
Picolinic acid: Lacks both the chlorine and trifluoromethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
4-Chloro-6-(trifluoromethyl)picolinic acid is unique due to the presence of both the chlorine and trifluoromethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to its similar compounds.
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)12-5(2-3)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBFQHJARPBFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-65-2 |
Source
|
Record name | 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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